molecular formula C13H13NO3 B12002397 Quinoline, 1,2-dihydro-1-ethoxalyl- CAS No. 30831-87-9

Quinoline, 1,2-dihydro-1-ethoxalyl-

Cat. No.: B12002397
CAS No.: 30831-87-9
M. Wt: 231.25 g/mol
InChI Key: WTLJHBLVUSNPSV-UHFFFAOYSA-N
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Description

1,2-Dihydro-1-ethoxalylquinoline: is a heterocyclic aromatic compound with the molecular formula C14H17NO3. It features a characteristic double-ring structure, consisting of a benzene ring fused with a pyridine moiety.

Preparation Methods

Synthetic Routes:: Several classical synthesis protocols have been employed to construct the quinoline scaffold. Notable methods include:

  • Gould–Jacob Reaction
  • Friedländer Synthesis
  • Pfitzinger Reaction
  • Skraup Synthesis
  • Doebner von Miller Reaction
  • Conrad-Limpach Synthesis

Industrial Production:: While industrial-scale production methods may vary, these synthetic routes provide a foundation for large-scale synthesis.

Chemical Reactions Analysis

Reactivity:: 1,2-Dihydro-1-ethoxalylquinoline undergoes various reactions, including:

  • Oxidation
  • Reduction
  • Substitution
Common Reagents and Conditions::
  • Oxidation : Often achieved using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
  • Reduction : Catalytic hydrogenation with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
  • Substitution : Nucleophilic substitution reactions with appropriate reagents.

Major Products:: The specific products depend on reaction conditions and substituents. Common derivatives include substituted quinolines and related compounds.

Scientific Research Applications

1,2-Dihydro-1-ethoxalylquinoline finds applications in:

  • Medicinal Chemistry : As a scaffold for drug discovery.
  • Industrial Chemistry : Used in the synthesis of various organic compounds.
  • Biological Research : Investigating its effects on cellular processes.

Mechanism of Action

The compound’s mechanism of action involves interactions with molecular targets and pathways. Further research is needed to elucidate specific details.

Comparison with Similar Compounds

1,2-Dihydro-1-ethoxalylquinoline stands out due to its unique structure. Similar compounds include other quinolines and heterocyclic analogs.

Properties

CAS No.

30831-87-9

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 2-oxo-2-(2H-quinolin-1-yl)acetate

InChI

InChI=1S/C13H13NO3/c1-2-17-13(16)12(15)14-9-5-7-10-6-3-4-8-11(10)14/h3-8H,2,9H2,1H3

InChI Key

WTLJHBLVUSNPSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)N1CC=CC2=CC=CC=C21

Origin of Product

United States

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